molecular formula C10H20N2O2 B062963 tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate CAS No. 159603-47-1

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Cat. No.: B062963
CAS No.: 159603-47-1
M. Wt: 200.28 g/mol
InChI Key: APVXPWQROCCVQJ-UHFFFAOYSA-N
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Description

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is a high-value, Boc-protected amine building block specifically designed for advanced pharmaceutical research and drug discovery applications. This compound features a sterically hindered 3-methylazetidine scaffold, a saturated four-membered heterocycle that is increasingly valued in medicinal chemistry for its ability to improve physicochemical properties, metabolic stability, and three-dimensional diversity in small molecule candidates. The primary utility of this reagent lies in its role as a key synthetic intermediate; the Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the primary amine, allowing for selective manipulation of other functional groups during complex multi-step syntheses. The molecule can be readily deprotected under mild acidic conditions to liberate the free primary amine, (3-methylazetidin-3-yl)methanamine, which can then be incorporated into target structures via amide bond formation, reductive amination, or nucleophilic substitution.

Properties

IUPAC Name

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVXPWQROCCVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571808
Record name tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159603-47-1
Record name tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthesis Route: Nucleophilic Substitution with tert-Butyl Chloroformate

The most widely documented method for synthesizing tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate involves the reaction of (3-methylazetidin-3-yl)methanol with tert-butyl chloroformate in the presence of a base . The general reaction mechanism proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the chloroformate.

Reaction Scheme:

(3-Methylazetidin-3-yl)methanol+tert-Butyl chloroformateBasetert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate+HCl\text{(3-Methylazetidin-3-yl)methanol} + \text{tert-Butyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Parameters:

  • Base Selection: Triethylamine (TEA) is commonly used to neutralize HCl generated during the reaction, preventing hydrolysis of the chloroformate . Alternative bases like diisopropylethylamine (DIPEA) or pyridine may also be employed.

  • Solvent System: Reactions are typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .

  • Temperature Control: The reaction is performed at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature .

Workup and Purification:

  • Post-reaction, the mixture is washed with aqueous solutions (e.g., dilute HCl, NaHCO₃, and brine) to remove residual base and byproducts .

  • The crude product is purified via silica gel chromatography using gradients of methanol (0–5%) in dichloromethane or recrystallization from ethyl acetate/hexane mixtures.

Alternative Method: Coupling Reagent-Assisted Carbamate Formation

For substrates with steric hindrance or low reactivity, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed to activate the chloroformate . This approach enhances reaction efficiency under milder conditions.

Example Protocol:

  • (3-Methylazetidin-3-yl)methanol (1.0 equiv) and HATU (1.2 equiv) are dissolved in dimethylformamide (DMF).

  • DIPEA (3.0 equiv) is added to activate the chloroformate.

  • tert-Butyl chloroformate (1.1 equiv) is introduced dropwise at 0°C.

  • The reaction is stirred at room temperature for 12–16 hours .

Advantages:

  • Higher yields (reported up to 85%) compared to traditional methods .

  • Reduced hydrolysis risk due to controlled activation.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications include:

Catalyst Optimization:

  • Use of catalytic DMAP (4-Dimethylaminopyridine) to accelerate reaction rates .

  • Recyclable solvents like toluene or 2-methyltetrahydrofuran (2-MeTHF) to reduce environmental impact .

Process Intensification:

  • Continuous-flow reactors enable precise temperature control and reduced reaction times .

  • In-line FTIR monitoring ensures real-time tracking of reaction progression.

Critical Analysis of Reaction Challenges

ChallengeMitigation Strategy
Hydrolysis of tert-Butyl Chloroformate Use anhydrous solvents and inert atmosphere (N₂/Ar) .
Azetidine Ring Instability Maintain pH > 8 during workup to prevent ring-opening .
Low Yield Due to Steric Effects Employ coupling agents (e.g., HATU) or elevated temperatures (40–50°C) .

Characterization and Quality Control

Synthetic batches are validated using:

  • NMR Spectroscopy: 1^1H NMR (CDCl₃) shows characteristic tert-butyl singlet at δ 1.45 ppm and azetidine methyl protons at δ 1.30 ppm .

  • HPLC-Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is primarily utilized as a precursor in the synthesis of pharmaceuticals targeting a variety of diseases. Its derivatives have shown promise in exhibiting pharmacological properties such as:

  • Anti-inflammatory
  • Analgesic
  • Antiviral activities

Research indicates that tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate can be modified to enhance its therapeutic efficacy and bioavailability, making it a valuable candidate for drug development.

1.2 Antimalarial Research

A notable study highlighted the potential of carbamate-substituted compounds in developing new antimalarial drugs. The compound's analogs demonstrated improved efficacy against malaria-causing parasites, with several showing superior metabolic stability and cure rates in animal models compared to existing treatments .

CompoundIC50 (nM)HLM CLINT (μL/min/mg)PBS Solubility (μM)
9d1.812.8144.5
Artefenomel2.1563.70.181

This table summarizes the comparative in vitro antiplasmodial activities of selected novel trans-3” carbamate analogs, illustrating the potential of these compounds in antimalarial therapy .

Biological Research

2.1 Structure-Activity Relationship Studies

In biological research, this compound is employed to explore the structure-activity relationships of azetidine derivatives. This research is crucial for understanding how modifications to the compound can influence its biological activity and interactions with molecular targets.

2.2 Enzyme Inhibition and Receptor Interaction

The compound has been studied for its ability to act as an enzyme inhibitor and receptor ligand, providing insights into its mechanisms of action within biological systems. Such studies are essential for developing targeted therapies that minimize side effects while maximizing therapeutic benefits.

Industrial Applications

In the chemical industry, this compound is utilized in:

  • Production of Specialty Chemicals : Its unique chemical structure allows for the synthesis of various bioactive compounds.
  • Formulation of Coatings and Adhesives : The compound's properties make it suitable for use in industrial products requiring specific performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antiparasitic Efficacy : A study demonstrated that carbamate analogs exhibited significant antiparasitic activity against Plasmodium species, with some compounds achieving high cure rates in vivo .
  • Pharmacological Profiling : Research has detailed the pharmacokinetic profiles of various derivatives, indicating their potential for further development into therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate and analogous compounds:

Table 1: Comparative Analysis of Structurally Related Carbamates

Compound Name Key Structural Features Physical Properties (Typical) Synthesis Highlights Applications References
This compound 3-Methylazetidine core, methylene-Boc linkage Likely oil or low-melting solid* Boc protection of azetidine amine Pharmaceutical intermediates
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Azetidine without methyl, oxalate counterion Crystalline salt (inferred) Salt formation from free base Research reagent
tert-Butyl ((1-methylazetidin-3-yl)methyl)carbamate Methyl at azetidine 1-position, methylene linker Colorless oil (reported) Similar to target compound Synthetic intermediate
tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride Direct Boc-azetidine linkage, hydrochloride salt Solid (hydrochloride common form) Direct Boc protection of azetidine Amine protection in drug design
tert-Butyl (3-aminopropyl)carbamate hydrochloride Linear propyl chain instead of azetidine Crystalline solid Boc protection of aliphatic amine Peptide synthesis

*Inferred from analogs (e.g., compound 24 in is an oil with 97% purity).

Key Findings:

Methyl placement (1- vs. 3-position on azetidine) alters ring conformation and reactivity. For example, tert-Butyl ((1-methylazetidin-3-yl)methyl)carbamate may exhibit distinct hydrogen-bonding patterns compared to the target compound .

Synthetic Accessibility :

  • Azetidine-containing carbamates often require multi-step protocols involving reductive amination () or protection/deprotection strategies (). The methylene linker in the target compound may necessitate additional steps compared to direct Boc-azetidine derivatives .

Physicochemical Properties :

  • Hydrochloride or oxalate salts (e.g., CAS 1170108-38-9 in ) enhance crystallinity and purity, whereas free bases (e.g., the target compound) are typically oils, impacting solubility and handling .

Applications: Linear analogs like tert-Butyl (3-aminopropyl)carbamate hydrochloride are widely used in peptide synthesis due to their flexibility, whereas azetidine derivatives are favored in constrained pharmacophore design . The target compound’s rigid structure aligns with trends in kinase inhibitor development, where azetidines improve target binding and selectivity (inferred from and ) .

Biological Activity

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate, also known as tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉N₂O₂, with a molecular weight of approximately 187.26 g/mol. It features a tert-butyl group, a carbamate functional group, and a 3-methylazetidin-3-yl moiety, which contribute to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : It acts as an enzyme inhibitor, particularly in the context of developing drugs targeting specific diseases. Its derivatives may exhibit pharmacological properties such as anti-inflammatory and analgesic activities .
  • Anticancer Potential : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays indicated significant induction of apoptosis in breast cancer cell lines when treated with structurally related compounds .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular responses.
  • Enzyme Modulation : It can inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes within cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against common pathogens. The results showed that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study 2: Apoptosis Induction in Cancer Cells

Another pivotal study focused on the induction of apoptosis in breast cancer cell lines using derivatives of this compound. The findings revealed:

Cell LineIC50 (µM)Fold Increase in Apoptosis
MDA-MB-231155
Hs 578T204
BT-549106

These results indicate a promising potential for further development into anticancer therapeutics.

Q & A

Q. What are the common synthetic routes for tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine amine. A general approach includes:

  • Step 1: Reacting 3-methylazetidine with Boc anhydride (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (NaHCO₃) to protect the amine .
  • Step 2: Purification via column chromatography (silica gel, eluting with EtOAc/hexane mixtures) to isolate the Boc-protected intermediate . Key challenges include controlling exothermic reactions during Boc protection and avoiding hydrolysis of the azetidine ring.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The azetidine protons show distinct splitting patterns due to ring strain .
  • Mass Spectrometry (ESI+): Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z 214 for C₁₀H₂₀N₂O₂) .
  • IR Spectroscopy: Confirm the carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

  • Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group.
  • Use amber vials to avoid photodegradation.
  • Avoid exposure to strong acids/bases, which can cleave the Boc group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Solvent Optimization: Use anhydrous THF or DCM to minimize side reactions with moisture.
  • Stoichiometry: Employ a 1.2–1.5 molar excess of Boc₂O relative to the azetidine amine to ensure complete protection .
  • Temperature Control: Maintain reactions at 0–5°C during Boc protection to suppress ring-opening side reactions .
  • Workup: Quench with saturated NH₄Cl to neutralize excess base before extraction .

Q. What strategies resolve contradictory crystallographic data for this compound?

Methodological Answer:

  • High-Resolution X-ray Diffraction: Use SHELX software (SHELXL/SHELXS) for refinement, particularly for resolving azetidine ring puckering and Boc group orientation .
  • Twinned Data Handling: Apply the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
  • Validation Tools: Check geometric restraints (e.g., bond lengths/angles) with PLATON or CCDC Mercury .

Q. How to troubleshoot side reactions during Boc deprotection of this compound?

Methodological Answer:

  • Acid Selection: Use TFA (trifluoroacetic acid) in DCM (1:10 v/v) for mild deprotection. Avoid HCl/dioxane, which may protonate the azetidine nitrogen and induce ring strain .
  • Byproduct Mitigation: Add scavengers (e.g., triisopropylsilane) to quench tert-butyl cations and prevent alkylation side reactions .
  • Monitoring: Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in 5% MeOH/DCM) .

Q. Which analytical techniques are critical for assessing stereochemical integrity in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Polarimetry: Compare optical rotation values with literature data for the desired stereoisomer .
  • NOESY NMR: Identify through-space interactions between the azetidine methyl group and adjacent protons to confirm spatial arrangement .

Q. How does the 3-methylazetidine ring influence the carbamate group’s reactivity in nucleophilic acyl substitutions?

Methodological Answer:

  • Steric Effects: The methyl group at C3 increases steric hindrance, slowing nucleophilic attack at the carbamate carbonyl.
  • Electronic Effects: Azetidine’s ring strain enhances the leaving-group ability of the Boc group in acidic conditions.
  • Experimental Validation: Compare reaction rates with non-methylated azetidine analogs using kinetic studies (e.g., UV-Vis monitoring of deprotection) .

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